molecular formula C21H20N4O3S B270558 1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol

1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol

Cat. No. B270558
M. Wt: 408.5 g/mol
InChI Key: UNQNDPKGYBFEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for a wide range of applications in various fields of research. In

Scientific Research Applications

1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol has been extensively studied for its potential applications in various fields of research. It has been shown to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for drug discovery and development. It has also been studied for its potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to reduce the accumulation of toxic proteins in the brain.

Mechanism of Action

The mechanism of action of 1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol involves the inhibition of a specific enzyme. The enzyme is involved in a wide range of cellular processes, including DNA replication and repair, cell cycle regulation, and apoptosis. By inhibiting this enzyme, the compound can disrupt these processes, leading to the induction of apoptosis in cancer cells and the reduction of toxic protein accumulation in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol have been extensively studied. It has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and DNA replication and repair processes. It has also been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases such as Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol in lab experiments include its potency as an enzyme inhibitor, its wide range of potential applications in various fields of research, and its relatively simple synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration methods.

Future Directions

There are many future directions for the study of 1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol. One direction is the further optimization of the synthesis method to improve yields and purity. Another direction is the exploration of its potential applications in other fields of research, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to determine its optimal dosage and administration methods and to assess its potential toxicity. Overall, the study of this compound has the potential to lead to significant advancements in drug discovery and development and in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol involves a multi-step process. The starting materials are commercially available and can be easily obtained. The first step involves the reaction of 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol with 2-naphthol in the presence of a base. The resulting intermediate is then reacted with morpholine in the presence of a catalyst to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

Product Name

1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-4-morpholin-4-ylnaphthalen-2-ol

InChI

InChI=1S/C21H20N4O3S/c1-24-20(18-7-4-10-28-18)22-23-21(24)29-19-15-6-3-2-5-14(15)16(13-17(19)26)25-8-11-27-12-9-25/h2-7,10,13,26H,8-9,11-12H2,1H3

InChI Key

UNQNDPKGYBFEOC-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCOCC4)O)C5=CC=CO5

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCOCC4)O)C5=CC=CO5

Origin of Product

United States

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